molecular formula C9H8Cl2O3 B14347754 2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 95235-25-9

2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B14347754
CAS No.: 95235-25-9
M. Wt: 235.06 g/mol
InChI Key: IQRMDUJXEWZURR-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C15H12Cl2O3 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone typically involves the chlorination of 1-(2-hydroxy-4-methoxyphenyl)ethanone. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the chlorine atoms are introduced at the alpha position of the ethanone moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
  • 2,2-Dichloro-1-(2,4,6-trihydroxyphenyl)ethanone
  • 2,2-Dichloro-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the hydroxy-methoxyphenyl group makes it a versatile compound for various applications.

Properties

CAS No.

95235-25-9

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

2,2-dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Cl2O3/c1-14-5-2-3-6(7(12)4-5)8(13)9(10)11/h2-4,9,12H,1H3

InChI Key

IQRMDUJXEWZURR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(Cl)Cl)O

Origin of Product

United States

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